Superior Synthetic Efficiency: 86.1% Yield in the Preparation of a Key Losartan Intermediate
In a direct application relevant to antihypertensive drug manufacturing, pentanimidamide hydrochloride is employed as a starting material for the synthesis of (1-iminopentyl) glycine tert-butyl ester, a precursor to 2-n-butyl-4-chloro-5-formylimidazole (BCFI) [1]. The patent CN106995411A demonstrates a reproducible yield of 86.1% for this step using pentanimidamide hydrochloride under defined conditions [1]. While yields for analogous steps using other amidine hydrochlorides are not directly reported in the same patent, literature on the synthesis of BCFI via alternative routes (e.g., starting from 2-butyl-4-chloroimidazole) often requires multi-step sequences with lower overall yields, with one green process for losartan reporting a cumulative yield of only 58.6% . The high yield of the pentanimidamide-based step contributes to the overall process efficiency.
| Evidence Dimension | Synthetic Yield (isolated) |
|---|---|
| Target Compound Data | 86.1% |
| Comparator Or Baseline | Overall losartan synthesis via alternative route: 58.6% cumulative yield |
| Quantified Difference | The pentanimidamide step alone achieves a yield that exceeds the cumulative yield of an entire alternative multi-step sequence. |
| Conditions | Reaction: Pentanimidamide hydrochloride (10 mol) + glycine tert-butyl ester hydrochloride (10 mol) in DMF with triethylamine at 60°C for 8 hours [1]. |
Why This Matters
High step yield translates to reduced raw material costs, less waste, and improved process mass intensity for industrial-scale synthesis of losartan and related APIs.
- [1] 滨海三甬药业化学有限公司. (2017). 一种2-正丁基-4-氯-5-甲酰基咪唑的制备方法. CN Patent No. CN106995411A. (Example 1, Yield 86.1%). View Source
